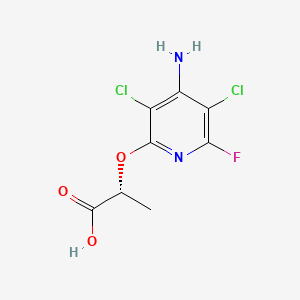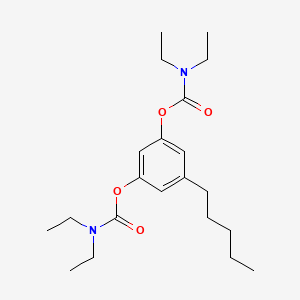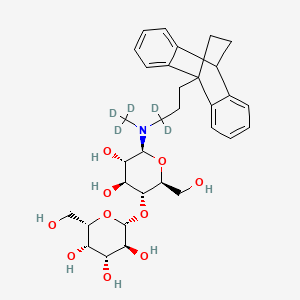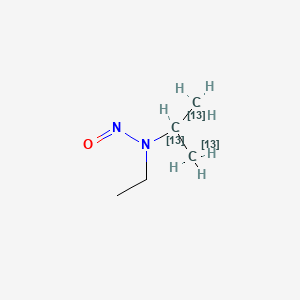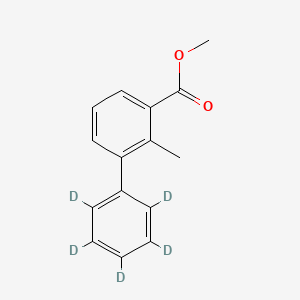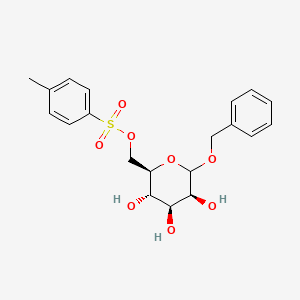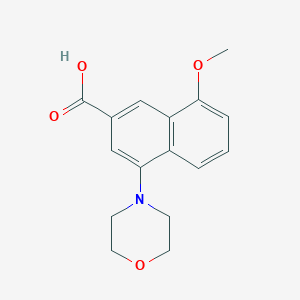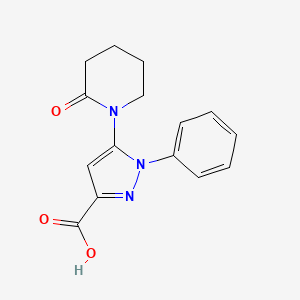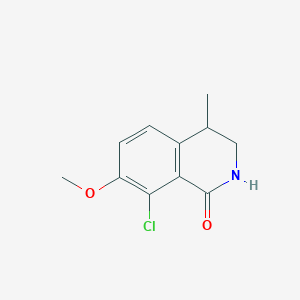
8-chloro-7-methoxy-4-methyl-3,4-dihydro-2H-isoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-chloro-7-methoxy-4-methyl-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic compound that belongs to the isoquinolinone family. This compound is characterized by the presence of a chlorine atom at the 8th position, a methoxy group at the 7th position, and a methyl group at the 4th position on the isoquinolinone ring. Isoquinolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-7-methoxy-4-methyl-3,4-dihydro-2H-isoquinolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 8-chloro-7-methoxy-4-methyl-3,4-dihydroisoquinoline as a starting material, which undergoes cyclization in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and the use of polar solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
化学反応の分析
Types of Reactions
8-chloro-7-methoxy-4-methyl-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce various substituted isoquinolinones.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 8-chloro-7-methoxy-4-methyl-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Known for its activity as a positive allosteric modulator of AMPA receptors.
1,3-dihydro-8-methoxy-1,3,3-trimethyl-6-nitrospiro 2H-1-benzopyran: Used in photochemical systems.
Diazepam: A well-known benzodiazepine with similar structural features.
Uniqueness
8-chloro-7-methoxy-4-methyl-3,4-dihydro-2H-isoquinolin-1-one is unique due to its specific substitution pattern on the isoquinolinone ring, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, methoxy group, and methyl group makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H12ClNO2 |
|---|---|
分子量 |
225.67 g/mol |
IUPAC名 |
8-chloro-7-methoxy-4-methyl-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H12ClNO2/c1-6-5-13-11(14)9-7(6)3-4-8(15-2)10(9)12/h3-4,6H,5H2,1-2H3,(H,13,14) |
InChIキー |
ZITIMAWTRRTLLP-UHFFFAOYSA-N |
正規SMILES |
CC1CNC(=O)C2=C1C=CC(=C2Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


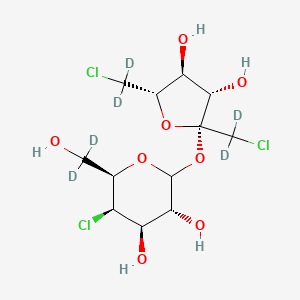
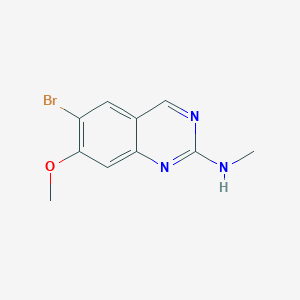


![6-[(2-Chlorophenyl)methylamino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13841135.png)
